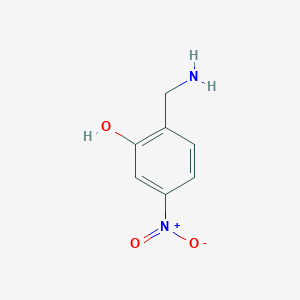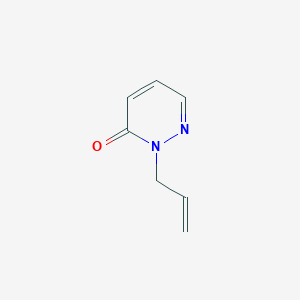
3(2H)-Pyridazinone, 2-(2-propenyl)-
Übersicht
Beschreibung
3(2H)-Pyridazinone, 2-(2-propenyl)-, also known as 2-(2-propenyl)pyridazin-3(2H)-one, is a heterocyclic organic compound that belongs to the pyridazine family. It has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Pyridazin-3(2H)-one derivatives are well known for their pronounced anti-inflammatory activity . They can be used in the treatment of conditions like arthritis and other inflammatory diseases.
Cardiovascular Effects
These compounds have shown significant cardiovascular effects . They have been reported to possess antihypertensive and cardiotonic activities, making them potentially useful in the treatment of various heart conditions.
Analgesic and Antinociceptive Activities
Pyridazin-3(2H)-one derivatives are also known for their analgesic and antinociceptive activities . This means they can be used to relieve pain and block the detection of painful or injurious stimulus by sensory neurons.
Antiulcer Activities
These compounds have demonstrated antiulcer activities , suggesting potential use in the treatment of ulcers.
Antidiabetic Properties
Recent reports have also highlighted the antidiabetic properties of Pyridazin-3(2H)-one derivatives . This opens up possibilities for their use in managing diabetes.
Anticonvulsant Properties
Pyridazin-3(2H)-one derivatives have been reported as having anticonvulsant properties , indicating potential use in the treatment of epilepsy and other seizure disorders.
Antiasthmatic Properties
These compounds have also been reported as antiasthmatic agents , suggesting potential use in the treatment of asthma.
Antimicrobial Properties
Lastly, Pyridazin-3(2H)-one derivatives have shown antimicrobial properties , indicating potential use in combating various bacterial and fungal infections.
Wirkmechanismus
Target of Action
Pyridazin-3(2h)-ones, a class of compounds to which 2-prop-2-enylpyridazin-3-one belongs, are known to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Mode of Action
It’s worth noting that pyridazin-3(2h)-ones have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-prop-2-enylpyridazin-3-one might interact with its targets in a similar manner .
Biochemical Pathways
Pyridazin-3(2h)-ones are known to influence a variety of physiological processes, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Result of Action
Pyridazin-3(2h)-ones have been reported to exhibit a wide range of pharmacological activities, suggesting that 2-prop-2-enylpyridazin-3-one may have similar effects .
Eigenschaften
IUPAC Name |
2-prop-2-enylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-9-7(10)4-3-5-8-9/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKHTWPFHMUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481803 | |
| Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 2-(2-propenyl)- | |
CAS RN |
65536-87-0 | |
| Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



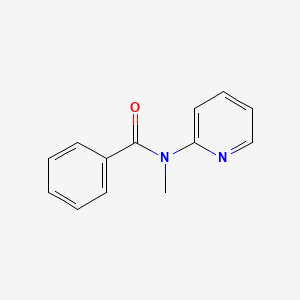
![4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride](/img/structure/B1659424.png)


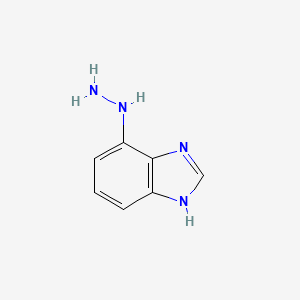
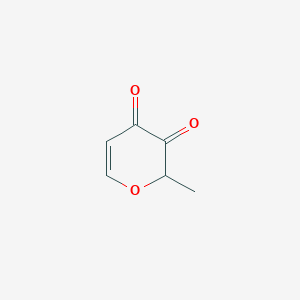
![2-methyl-5-oxo-4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B1659433.png)
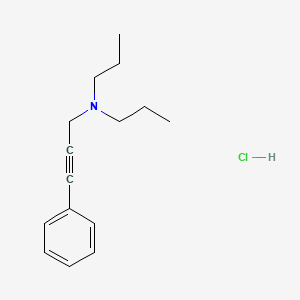


![4-methyl-2-[[2-(3-oxobutanoylamino)acetyl]amino]pentanoic Acid](/img/structure/B1659438.png)
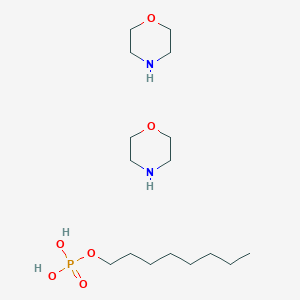
![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)
